

# Analytical methods for characterizing pyridazine compounds

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## Compound of Interest

Compound Name: *Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate*

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An Application Guide to the Analytical Characterization of Pyridazine Compounds

For Researchers, Scientists, and Drug Development Professionals

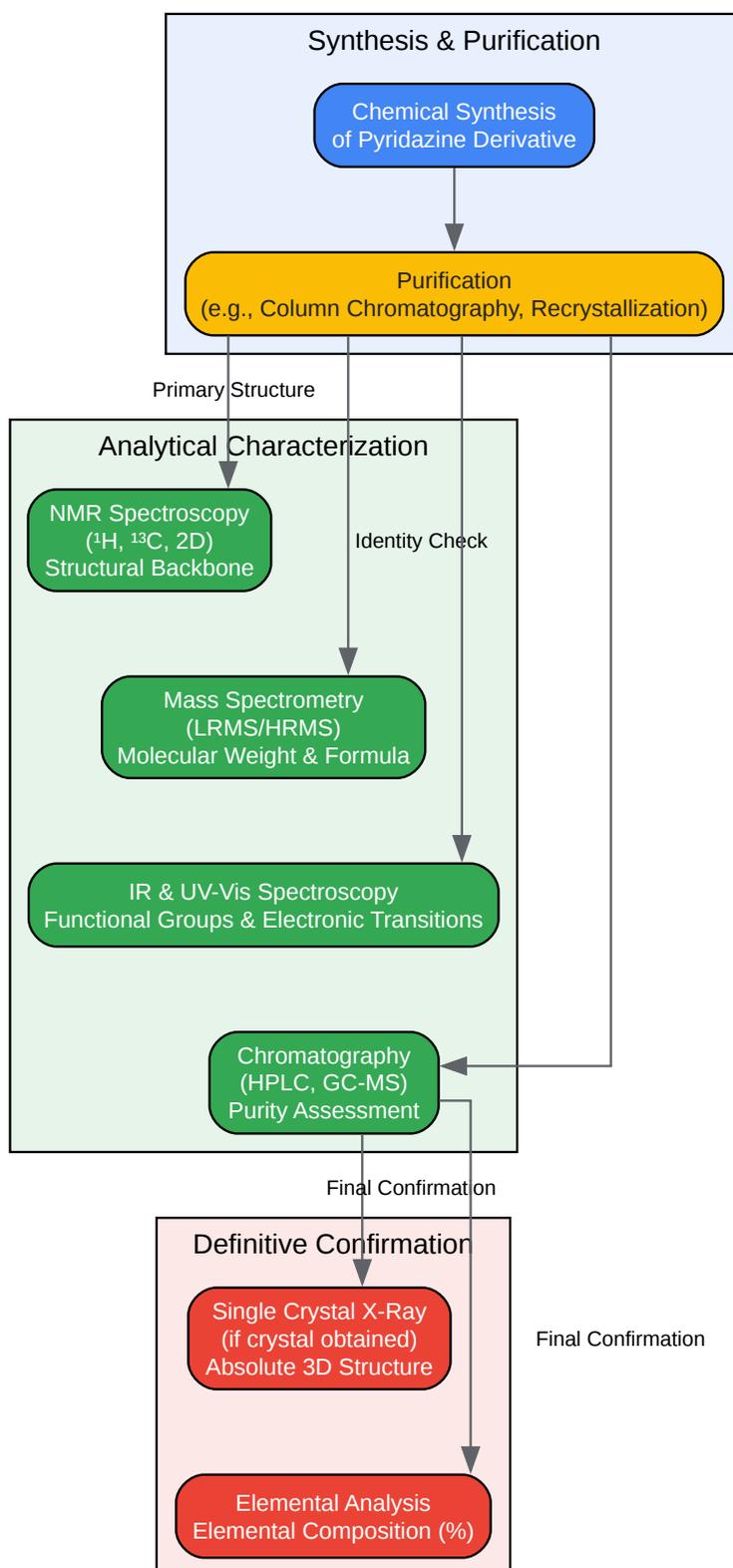
## Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a scaffold of increasing importance in medicinal chemistry and materials science.[1] Its unique physicochemical properties—including a significant dipole moment, weak basicity, and robust hydrogen-bonding capacity—make it a versatile building block in drug design.[2][3] These characteristics allow it to serve as a bioisosteric replacement for other aromatic rings, often improving properties like polarity and metabolic stability while reducing off-target effects. [2] Recently, the FDA's approval of drugs like deucravacitinib has highlighted the therapeutic potential of pyridazine-containing molecules, spurring further research into this fascinating heterocycle.[3]

Given the surge in the synthesis of novel pyridazine derivatives, a robust, multi-faceted analytical approach is critical for unequivocal structural confirmation, purity assessment, and physicochemical characterization. This guide, prepared from the perspective of a senior application scientist, provides a detailed overview of the core analytical techniques and offers field-proven protocols to ensure data integrity and reliability.

## The Characterization Workflow: An Integrated Approach

The complete characterization of a new pyridazine compound is not a linear process but an integrated workflow where data from multiple techniques are synthesized to build a complete molecular profile. Spectroscopic methods provide structural information, chromatographic techniques assess purity, and crystallographic or elemental analyses offer definitive confirmation.



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Caption: Integrated workflow for the characterization of a novel pyridazine compound.

# Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4] For pyridazine derivatives,  $^1\text{H}$ ,  $^{13}\text{C}$ , and specialized 2D NMR experiments are indispensable for confirming the substitution pattern and the chemical environment of each atom.[5][6]

Causality Behind Experimental Choices:

- $^1\text{H}$  NMR: Provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. The chemical shifts of pyridazine protons are typically found in the aromatic region, often deshielded due to the electron-withdrawing nature of the nitrogen atoms.
- $^{13}\text{C}$  NMR: Reveals the number of unique carbon environments. The carbons attached to nitrogen in the pyridazine ring appear at characteristic downfield shifts.[7]
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment. COSY (Correlation Spectroscopy) identifies coupled protons (e.g., H-4 and H-5). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons, which is vital for connecting different fragments of the molecule, such as substituents to the pyridazine ring.[5][6]

Data Presentation: Typical NMR Chemical Shifts for the Pyridazine Core

| Atom  | Typical <sup>1</sup> H<br>Chemical Shift<br>(ppm) | Typical <sup>13</sup> C<br>Chemical Shift<br>(ppm) | Notes  |
|-------|---|--|--|
| C3/C6 | ~9.2 - 9.4  | ~150 - 165   | Protons and carbons are highly deshielded due to proximity to two nitrogens. |
| C4/C5 | ~7.6 - 7.8  | ~125 - 135   | More shielded compared to C3/C6.   |

Note: Shifts are highly dependent on the solvent and the electronic nature of substituents.[4][7]

#### Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR Analysis

- Sample Preparation:
  - Accurately weigh 5-10 mg of the purified pyridazine compound.
  - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, D<sub>2</sub>O) in a clean, dry 5 mm NMR tube.[4] The choice of solvent is critical; it must fully dissolve the compound without reacting with it. DMSO-d<sub>6</sub> is often a good starting point for polar, N-containing heterocycles.
  - Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.
- Instrument Setup & Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution. This step is crucial for obtaining sharp peaks.

- For  $^1\text{H}$  NMR: Acquire a standard one-dimensional spectrum. A typical spectral width is 0-12 ppm.[4]
- For  $^{13}\text{C}$  NMR: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Longer acquisition times are typically required due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing & Interpretation:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
  - Integrate the  $^1\text{H}$  NMR signals to determine the relative ratios of protons.
  - Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the molecular structure. Correlate with 2D data for definitive assignments.

## Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry measures the mass-to-charge ratio ( $m/z$ ) of ions, providing the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the elemental formula, a critical piece of data for a novel compound.[8]

Causality Behind Experimental Choices:

- Ionization Technique: Electron Impact (EI) is a hard ionization technique often used with GC-MS that causes extensive fragmentation, providing structural clues.[9][10] Electrospray Ionization (ESI) is a soft ionization technique, ideal for HPLC-MS, that typically yields the protonated molecule  $[\text{M}+\text{H}]^+$ , confirming the molecular weight with minimal fragmentation.

- **Fragmentation Analysis:** The fragmentation pattern of the pyridazine ring can be diagnostic. A common fragmentation pathway involves the loss of  $N_2$  followed by further decomposition of the resulting hydrocarbon fragment.<sup>[11]</sup>

#### Experimental Protocol: ESI-MS Analysis

- **Sample Preparation:**
  - Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent suitable for ESI, typically a mixture of methanol or acetonitrile with a small amount of water and an acid (e.g., 0.1% formic acid) to promote protonation.
- **Instrument Setup & Acquisition:**
  - Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
  - Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
  - Acquire the mass spectrum in positive ion mode to detect  $[M+H]^+$ . A typical mass range to scan would be  $m/z$  50-1000, depending on the expected molecular weight.
- **Data Analysis:**
  - Identify the peak corresponding to the molecular ion (e.g.,  $[M+H]^+$ ).
  - For HRMS data, use the exact mass to calculate the elemental formula and compare it with the theoretical formula. The mass error should ideally be less than 5 ppm.
  - Analyze any observed fragment ions to gain further structural information.

## Chromatographic Methods: Assessing Purity

Chromatographic techniques are essential for determining the purity of a synthesized compound and for identifying and quantifying any impurities.

## High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for purity analysis of non-volatile and thermally labile compounds, which includes a vast number of pyridazine derivatives.[12]

Causality Behind Experimental Choices:

- **Stationary Phase:** A C18 reversed-phase column is the workhorse for separating moderately polar to non-polar compounds and is an excellent starting point for most pyridazine derivatives.[12]
- **Mobile Phase:** A gradient of water and acetonitrile (or methanol) with a modifier like formic acid or TFA is typically used. The acid improves peak shape for basic compounds like pyridazines by ensuring consistent protonation.
- **Detector:** A UV detector is commonly used, as the aromatic pyridazine ring possesses a strong chromophore. The detection wavelength should be set at or near an absorption maximum (e.g., 254 nm) for optimal sensitivity.

Data Presentation: Example HPLC Method Parameters

| Parameter          | Condition   | Rationale   |
|--------------------|---|---|
| Column             | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 $\mu$ m)[12][13] | Good retention and separation for a wide range of polarities. |
| Mobile Phase A     | Water + 0.1% Formic Acid                                  | Aqueous phase; acid improves peak shape.                      |
| Mobile Phase B     | Acetonitrile + 0.1% Formic Acid                           | Organic phase; elutes compounds from the column.              |
| Gradient           | 5% to 95% B over 15 minutes                               | Separates compounds with a range of polarities.               |
| Flow Rate          | 1.0 mL/min[12]  | Standard flow for analytical columns.                         |
| Column Temperature | 30 $^{\circ}$ C[12]                                       | Ensures reproducible retention times.                         |
| Detection          | UV at 254 nm[12]  | Pyridazine core absorbs strongly at this wavelength.          |
| Injection Volume   | 10 $\mu$ L[12]  | Standard analytical injection volume.                         |

### Experimental Protocol: Purity Analysis by Reversed-Phase HPLC

- Sample and Mobile Phase Preparation:
  - Prepare the mobile phases as specified in the table, filtering them through a 0.45  $\mu$ m filter to remove particulates.
  - Prepare a stock solution of the pyridazine compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.
- Instrument Setup & Equilibration:
  - Set up the HPLC system with the specified column and mobile phases.

- Equilibrate the column by pumping the initial mobile phase composition (e.g., 95% A, 5% B) through it until a stable baseline is achieved.
- Analysis:
  - Inject a blank (mobile phase) to ensure the system is clean.
  - Inject the prepared sample solution.
  - Run the gradient method and record the chromatogram.
- Data Analysis:
  - Integrate all peaks in the chromatogram.
  - Calculate the purity of the main peak as a percentage of the total peak area. For regulatory purposes, more rigorous quantification using a reference standard is required.

## Gas Chromatography-Mass Spectrometry (GC-MS)

For pyridazine derivatives that are both volatile and thermally stable, GC-MS is a powerful technique that combines the separation power of GC with the detection capabilities of MS.[\[12\]](#) It is highly sensitive and provides structural information about impurities.[\[12\]](#)

### Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.[\[12\]](#)
- Instrument Setup:
  - Column: Use a non-polar capillary column (e.g., HP-5MS).[\[12\]](#)
  - Carrier Gas: Helium at a constant flow of ~1.0 mL/min.[\[12\]](#)
  - Oven Program: Start at a low temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280 °C) to elute all components.[\[12\]](#)
  - Injector: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization.[\[12\]](#)

- **Analysis & Data Interpretation:** Inject 1  $\mu\text{L}$  of the sample. Identify the main peak and any impurity peaks by comparing their mass spectra with a library (e.g., NIST) and analyzing their fragmentation patterns.

## Vibrational and Electronic Spectroscopy

### Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the presence of specific functional groups. For pyridazines, it can confirm the presence of the heterocyclic ring and its substituents.[\[1\]](#)[\[14\]](#)

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber ( $\text{cm}^{-1}$ ) | Vibration Type                  | Notes   |
|---------------------------------|---------------------------------|---|
| 3100 - 3000                     | Aromatic C-H stretch            | Characteristic of the pyridazine ring protons. <a href="#">[1]</a>                      |
| 1600 - 1450                     | C=C and C=N ring stretching     | A series of bands confirming the aromatic heterocycle. <a href="#">[1]</a>              |
| ~1670                           | C=O stretch (for pyridazinones) | Strong absorption indicating a carbonyl group. <a href="#">[8]</a> <a href="#">[15]</a> |
| 1200 - 1000                     | C-N stretching                  | <a href="#">[15]</a>  |
| 900 - 650                       | C-H out-of-plane bending        | Pattern can sometimes indicate the substitution pattern.                                |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- **Background Scan:** Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal.
- **Sample Application:** Place a small amount of the solid pyridazine powder directly onto the ATR crystal.

- Acquisition: Apply pressure using the anvil to ensure good contact and collect the sample spectrum.
- Analysis: The resulting spectrum will show absorption peaks corresponding to the functional groups present in the molecule. Clean the crystal thoroughly after use.

## UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridazine ring exhibits characteristic  $n \rightarrow \pi^*$  and  $\pi \rightarrow \pi^*$  transitions.[16] The position and intensity of these absorptions can be influenced by substituents and the polarity of the solvent. [16] This technique is primarily used to determine an optimal wavelength for HPLC detection or for quantitative analysis using the Beer-Lambert law.

### Experimental Protocol: UV-Vis Spectrum Acquisition

- Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).
- Blank Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
- Measurement: Fill a matched cuvette with the sample solution and place it in the spectrophotometer. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
- Analysis: Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Definitive Structural and Compositional Analysis

### Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous 3D structure of the molecule.[17] It yields precise data on bond lengths, bond angles, and absolute configuration, and reveals intermolecular interactions like hydrogen bonding and  $\pi$ - $\pi$  stacking in the solid state.[17][18][19] This technique is unparalleled for resolving any structural ambiguity that may remain after spectroscopic analysis.

#### Protocol Outline:

- **Crystal Growth:** This is often the most challenging step. It involves slowly crystallizing the purified compound from various solvents or solvent mixtures using techniques like slow evaporation, vapor diffusion, or cooling.
- **Data Collection:** A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
- **Structure Solution and Refinement:** The collected data are processed to solve and refine the crystal structure, yielding a final model of the molecule with atomic coordinates.

## Elemental Analysis

This classical technique provides the percentage composition of carbon, hydrogen, and nitrogen (and other elements like sulfur or halogens) in a pure sample.<sup>[12]</sup> The experimental percentages are compared to the theoretical values for the proposed chemical formula. A close match (typically within  $\pm 0.4\%$ ) provides strong evidence for the compound's elemental composition and purity.<sup>[15][20]</sup>

#### Protocol Outline:

- **Sample Preparation:** A pure, dry sample (typically 2-3 mg) is required.<sup>[12]</sup>
- **Analysis:** The sample is submitted to an analytical laboratory where it undergoes combustion in an elemental analyzer. The resulting gases ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ,  $\text{N}_2$ ) are quantitatively measured.<sup>[12]</sup>

## Conclusion

The comprehensive characterization of pyridazine compounds requires a synergistic application of multiple analytical techniques. NMR and mass spectrometry are used to propose and confirm the primary structure, chromatography verifies purity, and other methods like IR, UV-Vis, X-ray crystallography, and elemental analysis provide complementary and confirmatory data. By judiciously applying the principles and protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data, which is the bedrock of successful drug discovery and development.

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